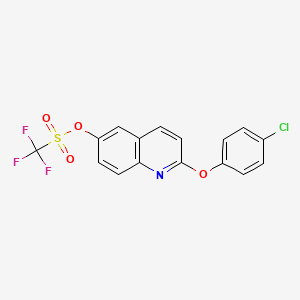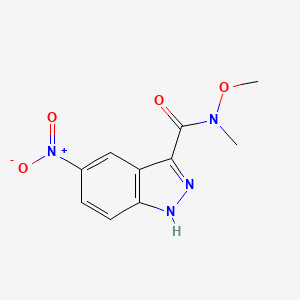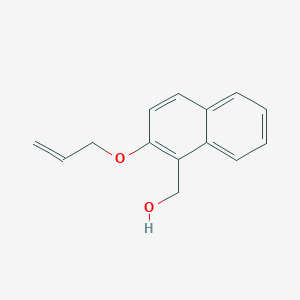
1-Naphthalen-1-yl-2-piperazin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-1-yl-2-piperazin-1-ylethanone is an organic compound that features a naphthalene ring attached to a piperazine moiety via an ethanone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-2-piperazin-1-ylethanone typically involves the reaction of naphthalene derivatives with piperazine under controlled conditions. One common method includes the use of naphthalen-1-ylmethyl chloride, which reacts with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalen-1-yl-2-piperazin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products:
Oxidation: Formation of naphthalen-1-yl-2-piperazin-1-ylcarboxylic acid.
Reduction: Formation of 1-Naphthalen-1-yl-2-piperazin-1-ylethanol.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-1-yl-2-piperazin-1-ylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl-acetic acid
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Comparison: 1-Naphthalen-1-yl-2-piperazin-1-ylethanone is unique due to its specific combination of a naphthalene ring and a piperazine moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective. For example, its ability to undergo specific chemical reactions and its potential biological activity set it apart from other naphthalene or piperazine derivatives.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-10-8-17-9-11-18)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,17H,8-12H2 |
InChI-Schlüssel |
BCPPGPUBRBKINC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)





![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)




![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)


